molecular formula C9H6Cl5NO2 B14423667 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate CAS No. 85221-18-7

2,2,2-Trichloroethyl 3,4-dichlorocarbanilate

Cat. No.: B14423667
CAS No.: 85221-18-7
M. Wt: 337.4 g/mol
InChI Key: OOHJLYSGGJCZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trichloroethyl group and a dichlorocarbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate typically involves the reaction of 2,2,2-Trichloroethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,2,2-Trichloroethanol} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3,4-dichlorocarbanilate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.

    Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl 3,4-dichlorocarbanilate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. The pathways involved may include the inhibition of metabolic processes and interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis.

    3,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamates.

    2,2,2-Trichloroethanol: A related compound with different applications.

Uniqueness

2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

85221-18-7

Molecular Formula

C9H6Cl5NO2

Molecular Weight

337.4 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C9H6Cl5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

OOHJLYSGGJCZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.